molecular formula C18H33N3O B6019432 N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide

N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide

Cat. No.: B6019432
M. Wt: 307.5 g/mol
InChI Key: JUFUGCTWEUHVKC-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. The process may include hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . The exact synthetic route can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions that are designed to be cost-effective and scalable. These methods are optimized to ensure high yield and purity, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted piperidine compounds .

Scientific Research Applications

N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-cyclohexyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O/c1-20-12-9-17(10-13-20)21-11-5-6-15(14-21)18(22)19-16-7-3-2-4-8-16/h15-17H,2-14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFUGCTWEUHVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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